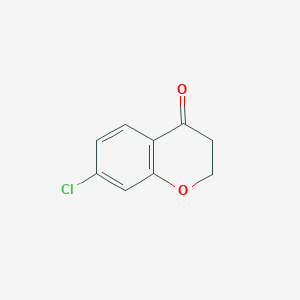

7-Chloro-4-chromanone

Overview

Description

7-Chloro-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-4-chromanone is C9H7ClO2 . Its average mass is 182.604 Da and its monoisotopic mass is 182.013458 Da .Scientific Research Applications

Anticancer Activity

7-Chloro-4-chromanone: has been studied for its potential anticancer properties. It acts as a scaffold in medicinal chemistry for the design and synthesis of novel lead compounds. The compound’s ability to inhibit tumor necrosis factor-α (TNF-α) makes it a candidate for cancer treatment research .

Antidiabetic Potential

Research has indicated that chromanone derivatives, including 7-Chloro-4-chromanone , may have antidiabetic effects. This is due to their ability to modulate blood sugar levels, making them a subject of interest in the development of new antidiabetic medications .

Antioxidant Properties

The antioxidant capacity of 7-Chloro-4-chromanone is significant in scientific research. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The compound’s structure allows it to scavenge free radicals, thus protecting cells from damage .

Antimicrobial and Antifungal Uses

This compound is also being explored for its antimicrobial and antifungal activities. Its efficacy against a range of microbial and fungal strains is being assessed, which could lead to the development of new classes of antibiotics and antifungals .

Neuroprotective Effects

7-Chloro-4-chromanone: has shown promise in neuroprotection, particularly in diseases like Alzheimer’s. Its anti-inflammatory properties play a significant role in the pathological mechanism of various inflammation-related disorders, including neurodegenerative diseases .

Cardiovascular Research

Due to its anti-inflammatory and anticoagulant effects, 7-Chloro-4-chromanone is being studied in the context of cardiovascular diseases. It may help in reducing the risk of atherosclerosis and other related conditions .

Each of these applications demonstrates the versatility of 7-Chloro-4-chromanone in scientific research, offering a wide range of potential therapeutic benefits. The ongoing studies and developments in synthesizing novel chromanone analogs continue to provide valuable leads to the chemistry community .

Mechanism of Action

Target of Action

7-Chloro-4-chromanone, a derivative of Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It is associated with diverse biological activities . .

Mode of Action

Chroman-4-one derivatives, in general, exhibit a broad spectrum of significant biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor difference from chromone but exhibits significant variations in biological activities .

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that 7-Chloro-4-chromanone may interact with multiple biochemical pathways.

Pharmacokinetics

Chroman-4-one is a significant structural entity in a large class of medicinal compounds , suggesting that its derivatives, including 7-Chloro-4-chromanone, may have significant bioavailability.

Result of Action

Chroman-4-one derivatives are known to exhibit a broad range of biological and pharmaceutical activities , suggesting that 7-Chloro-4-chromanone may have similar effects.

Action Environment

The biological and pharmaceutical activities of chroman-4-one derivatives suggest that they may be influenced by various environmental factors .

Safety and Hazards

Future Directions

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

properties

IUPAC Name |

7-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUDKINFJWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559817 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18385-72-3 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

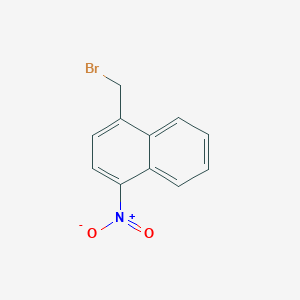

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)

![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)